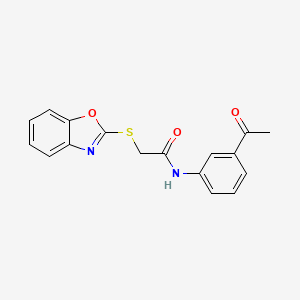

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to "N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide," typically involves the condensation of 2-aminophenols with carboxylic acid derivatives under specific conditions. For instance, Maru et al. (2015) synthesized Schiff base derivatives of benzoxazole by condensing N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide with various substituted acid hydrazides, using acetic acid as a catalyst (Maru, Patel, & Yadav, 2015).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring system, which significantly influences the chemical and physical properties of these compounds. The molecular structure is often confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The study by El-Azab et al. (2016) provides insights into the structural and vibrational analysis of benzoxazole derivatives through experimental and theoretical methods, highlighting the stability and electronic properties of these molecules (El-Azab et al., 2016).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions due to their reactive functional groups. They can undergo nucleophilic substitution reactions, condensation reactions with aldehydes, and can be used as intermediates in the synthesis of more complex molecules. The work by Duran and Canbaz (2013) on the synthesis of benzothiazole derivatives illustrates the reactivity of these compounds and their potential as precursors for further chemical transformations (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide and its analogues have been extensively studied for their potential antitumor activities. Research has demonstrated that certain derivatives exhibit significant broad-spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies have further elucidated their mechanisms of action, revealing that these compounds can inhibit the growth of melanoma cell lines by targeting B-RAF kinase, similar to known inhibitors like PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, further underscoring the potential of this compound derivatives in cancer therapy (L. Yurttaş et al., 2015).

Cholinesterase Inhibition

New derivatives of this compound have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have displayed moderate to good inhibitory activities, with certain compounds showing potent inhibitory potential. This suggests their potential utility in treating neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms (N. Riaz et al., 2020).

Antimicrobial Activity

Research into the antimicrobial activity of this compound derivatives has shown promising results. Certain synthesized compounds have displayed good antimicrobial activity, with some exhibiting high activity against various bacterial strains. Computational calculations have provided a correlation between experimental and theoretical data, suggesting a promising approach for the development of new antimicrobial agents (Asmaa M. Fahim et al., 2019).

Anthelmintic Activity

A series of derivatives synthesized from this compound have been tested for anthelmintic activity against Pheretima posthumous, revealing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential application in developing new anthelmintic agents (P. S. Kumar et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBBAGWIVZTTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B5601203.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)

![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)

![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)

![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)

![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)